molecular formula C15H10O4 B075830 3,4'-Dihydroxyflavone CAS No. 14919-49-4

3,4'-Dihydroxyflavone

Cat. No. B075830
CAS RN: 14919-49-4
M. Wt: 254.24 g/mol
InChI Key: GPGOCTLAUAHUQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4'-Dihydroxyflavone derivatives has been explored to enhance their biological activities. For example, various synthetic methods, such as oxidative cyclization of chalcone, have been employed to obtain high yields and facilitate the synthesis process. These methods have been optimized to reduce reaction times and improve purification processes, contributing to the efficient synthesis of 3-hydroxyflavones and their derivatives (Mei, Yuan, & Wang, 2015).

Molecular Structure Analysis

The molecular structure of 3,4'-Dihydroxyflavone has been characterized using various spectroscopic techniques, including UV-visible absorption, fluorescence spectroscopies, and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the compound's photophysical properties and the impact of structural modifications on its behavior (Schutte-Smith et al., 2019).

Chemical Reactions and Properties

3,4'-Dihydroxyflavone and its derivatives participate in various chemical reactions, including complex formation with metals, which has been studied using spectroscopic methods and quantum chemical calculations. These interactions can alter the compound's properties and have implications for its biological activities (Cornard, Boudet, & Merlin, 2001).

Scientific Research Applications

Application in Embryo Development

  • Scientific Field: Reproductive Biology
  • Summary of Application: 3,4’-Dihydroxyflavone (DHF) has been found to support bovine embryo development in vitro . It acts as an antioxidant and antiapoptotic agent .
  • Methods of Application: Day 2 bovine embryos (≥2-4 cells) were treated with various concentrations of 3,4-DHF for 6 days .
  • Results: Treatment with 10 µM 3,4-DHF promoted higher blastocyst development (39.3%) than any other concentration . It increased the inner cell mass (ICM) cell number and reduced intracellular reactive oxygen species (ROS) production and apoptotic cell numbers .

Application in Antiviral Activity

  • Scientific Field: Virology
  • Summary of Application: 3,4’-Dihydroxyflavone has shown potent antiviral activity against human influenza A/PR/8/34 (H1N1) both in vitro and in vivo .
  • Methods of Application: Different flavonoids were screened to identify the most potent antiviral flavonoid against human influenza A/PR/8/34 (H1N1) .
  • Results: The 3-hydroxyl group flavonoids, including 3,4’-Dihydroxyflavone, showed potent anti-influenza activity. They inhibited viral neuraminidase activity and viral adsorption onto cells . In mice infected with human influenza, oral administration of 3,4’-Dihydroxyflavone significantly decreased virus titers and pathological changes in the lung and reduced body weight loss and death .

Application in Antioxidant and Prooxidant Properties

  • Scientific Field: Biochemistry
  • Summary of Application: 3,4’-Dihydroxyflavone has been found to exhibit both antioxidant and prooxidant properties . It can switch between these properties in the presence of copper (II) ions .
  • Methods of Application: The study involved spectroscopic, absorption titration, and DNA damage studies .
  • Results: The protective effect of the phenolic compounds, including 3,4’-Dihydroxyflavone, was found to decrease in the presence of copper ions . The study also revealed that the radical scavenging activities of phenolic compounds are related to their number of hydroxyl groups, planarity of the molecular skeleton, and extent of delocalization .

Application in Modulating NR4A1

  • Scientific Field: Biochemistry
  • Summary of Application: 3,4’-Dihydroxyflavone has been found to bind the orphan nuclear receptor 4A1 (NR4A1) and act as a modulator .
  • Methods of Application: The study involved direct-binding fluorescence and isothermal titration calorimetry (ITC) assays .
  • Results: The study found that the binding, transactivation data, and docking scores for these compounds are highly variable with respect to the number and position of the hydroxyl groups on the flavone backbone structure . This suggests that hydroxyflavones are selective NR4A1 modulators .

Application in DNA Binding Affinity

  • Scientific Field: Biochemistry
  • Summary of Application: 3,4’-Dihydroxyflavone has been found to modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates .
  • Methods of Application: The study involved absorption titrations .
  • Results: The protective effect of the phenolic compounds decreases in the order: 3′,4′-dihydroxyflavone > 4-OH coumarin > morin > taxifolin myricetin .

Application in Neuroinflammation

  • Scientific Field: Neurology
  • Summary of Application: 3,4’-Dihydroxyflavone has been found to ameliorate LPS-induced neuroinflammation in the brain of mice .
  • Methods of Application: The study involved injecting LPS into mice .
  • Results: The study found that 3,4’-Dihydroxyflavone reduces neuroinflammation caused by microglial activation .

Safety And Hazards

When handling 3,4’-Dihydroxyflavone, it’s recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It’s also advised to avoid breathing mist, gas, or vapors .

properties

IUPAC Name

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOCTLAUAHUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350967
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dihydroxyflavone

CAS RN

14919-49-4
Record name 3,4'-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dihydroxyflavone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
826
Citations
MD Engelmann, R Hutcheson… - Journal of agricultural and …, 2005 - ACS Publications
The acid dissociation and ferric stability constants for complexation by the flavonoids 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3‘,4‘-dihydroxyflavone in 50:50 (v/v…
Number of citations: 133 pubs.acs.org
MK Hossain, HY Choi, JS Hwang, AA Dayem… - Journal of …, 2014 - Springer
Influenza virus infection causes thousands of deaths and millions of hospitalizations worldwide every year and the emergence of resistance to anti-influenza drugs has prompted …
Number of citations: 26 link.springer.com
N Kim, HS Yoo, YJ Ju, MS Oh, KT Lee… - Biomolecules & …, 2018 - ncbi.nlm.nih.gov
Neuroinflammation is an immune response within the central nervous system against various proinflammatory stimuli. Abnormal activation of this response contributes to …
Number of citations: 16 www.ncbi.nlm.nih.gov
KS Lee, EY Kim, K Jeon, SG Cho, YJ Han… - … of Reproduction and …, 2011 - jstage.jst.go.jp
The effects of two antioxidants, superoxide dismutase (SOD) and the flavonoid 3, 4-dihydroxyflavone (DHF), on bovine embryo development in vitro were examined. Blastocyst …
Number of citations: 35 www.jstage.jst.go.jp
K Jomová, L Hudecova, P Lauro, M Simunkova… - Molecules, 2019 - mdpi.com
The beneficial effects of polyphenols, predominantly in the context of oxidative stress-related diseases such as cancer, cardiovascular diseases and neurological conditions including …
Number of citations: 110 www.mdpi.com
J Han, HY Choi, AA Dayem, K Kim… - Journal of Cellular …, 2017 - Wiley Online Library
Studies on adipogenesis may be important for regulating human and/or animal obesity, which causes several complications such as, type II diabetes, hypertension, and cardiovascular …
Number of citations: 12 onlinelibrary.wiley.com
K Song, GM Yang, J Han, M Gil, AA Dayem… - Int. J. Stem …, 2022 - synapse.koreamed.org
Methods and Results Treatment of 3, 4’-DHF led to increased osteogenic differentiation of eADSCs by increasing phosphorylation of ERK and modulating Reactive Oxygen Species (…
Number of citations: 1 synapse.koreamed.org
D Schlupper, S Giesa, R Gebhardt - Planta medica, 2006 - thieme-connect.com
Flavonoids are known as biologically active compounds. Although this has been shown by several in vivo studies, it is still elusive whether their metabolites exert similar activities. …
Number of citations: 28 www.thieme-connect.com
JP Cornard, AC Boudet, JC Merlin - Spectrochimica Acta Part A: Molecular …, 2001 - Elsevier
… Complex formation between aluminium chloride and 3′4′-dihydroxyflavone (3′4′diOHF) in methanol has been studied by UV–visible and Raman spectroscopies combined with …
Number of citations: 93 www.sciencedirect.com
M Šimunková, M Valko, L Bučinský, M Malček - Journal of Molecular …, 2020 - Elsevier
The antioxidant and/or prooxidant properties of flavonoids are strongly dependent on their redox metal chelating capacity as well as on the number and positions of hydroxyl groups. In …
Number of citations: 7 www.sciencedirect.com

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